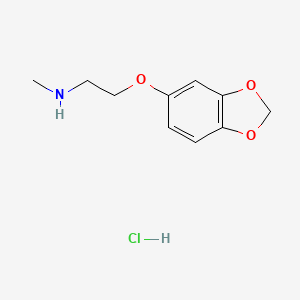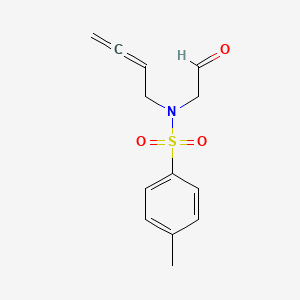
Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular ester is synthesized from hexanoic acid and 2-(4-hydroxyphenyl)ethanol, combining the properties of both components.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester typically involves the esterification of hexanoic acid with 2-(4-hydroxyphenyl)ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Hexanoic acid+2-(4-hydroxyphenyl)ethanolH2SO4Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions
Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into hexanoic acid and 2-(4-hydroxyphenyl)ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenolic group in the ester can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Major Products Formed
Hydrolysis: Hexanoic acid and 2-(4-hydroxyphenyl)ethanol.
Reduction: 2-(4-hydroxyphenyl)ethyl alcohol.
Oxidation: 2-(4-hydroxyphenyl)ethyl quinone.
科学的研究の応用
Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
作用機序
The mechanism of action of hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester involves its interaction with biological molecules through its ester and phenolic functional groups. The ester group can undergo hydrolysis in biological systems, releasing hexanoic acid and 2-(4-hydroxyphenyl)ethanol, which can then interact with various molecular targets. The phenolic group can participate in redox reactions, potentially affecting cellular oxidative stress pathways.
類似化合物との比較
Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester can be compared with other esters and phenolic compounds:
Hexanoic acid, ethyl ester: Similar in structure but lacks the phenolic group, making it less reactive in redox reactions.
Phenyl ethanoate: Contains a phenyl group but has a different ester linkage, leading to different reactivity and applications.
Ethyl benzoate: Similar ester structure but with a benzene ring, used primarily in fragrances and flavorings.
These comparisons highlight the unique combination of ester and phenolic functionalities in this compound, which contribute to its distinct chemical properties and applications.
特性
CAS番号 |
491845-54-6 |
|---|---|
分子式 |
C14H20O3 |
分子量 |
236.31 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)ethyl hexanoate |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-14(16)17-11-10-12-6-8-13(15)9-7-12/h6-9,15H,2-5,10-11H2,1H3 |
InChIキー |
NAIRGNOUADQQGZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)OCCC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


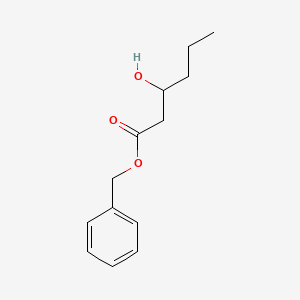
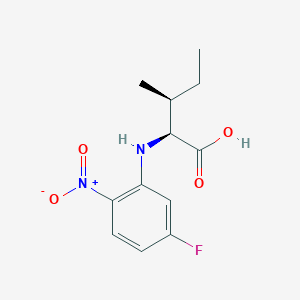
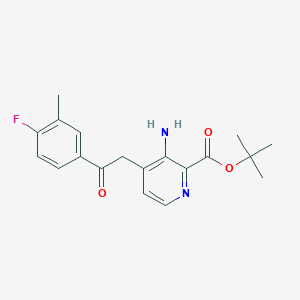
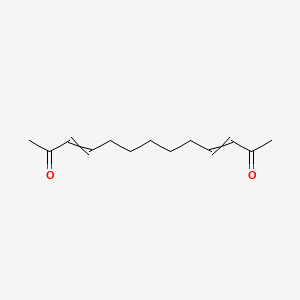
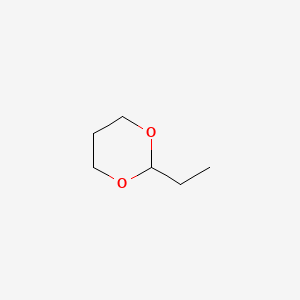
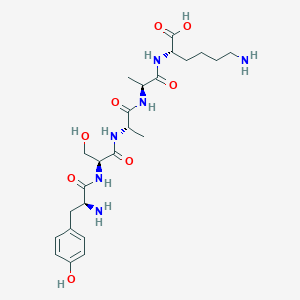

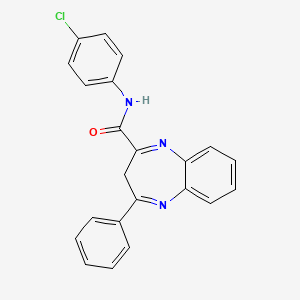
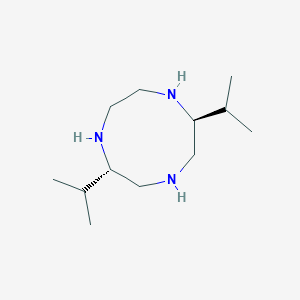

![3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B14251732.png)
![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)
